molecular formula C18H21NO2 B14546587 5-Methylhex-4-en-1-yl naphthalen-1-ylcarbamate CAS No. 61755-52-0

5-Methylhex-4-en-1-yl naphthalen-1-ylcarbamate

Cat. No.: B14546587
CAS No.: 61755-52-0
M. Wt: 283.4 g/mol
InChI Key: PPIRXNAQQJPYFS-UHFFFAOYSA-N
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Description

5-Methylhex-4-en-1-yl naphthalen-1-ylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical research. This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a carbamate functional group, making it a molecule of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylhex-4-en-1-yl naphthalen-1-ylcarbamate typically involves the reaction of 5-Methylhex-4-en-1-ol with naphthalen-1-yl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methylhex-4-en-1-yl naphthalen-1-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Hydroxylated derivatives or naphthoquinones.

    Reduction: Amines or reduced carbamate derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

5-Methylhex-4-en-1-yl naphthalen-1-ylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 5-Methylhex-4-en-1-yl naphthalen-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. The naphthalene ring can interact with hydrophobic pockets in proteins, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methylhex-4-en-1-yl naphthalen-1-ylcarbamate: Unique due to its specific structure and functional groups.

    Naphthalen-1-ylcarbamate: Lacks the 5-Methylhex-4-en-1-yl group, resulting in different chemical properties.

    Hex-4-en-1-yl naphthalen-1-ylcarbamate: Similar but without the methyl group, affecting its reactivity and interactions.

Uniqueness

This compound is unique due to the presence of both the naphthalene ring and the 5-Methylhex-4-en-1-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61755-52-0

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

5-methylhex-4-enyl N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C18H21NO2/c1-14(2)8-5-6-13-21-18(20)19-17-12-7-10-15-9-3-4-11-16(15)17/h3-4,7-12H,5-6,13H2,1-2H3,(H,19,20)

InChI Key

PPIRXNAQQJPYFS-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCOC(=O)NC1=CC=CC2=CC=CC=C21)C

Origin of Product

United States

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